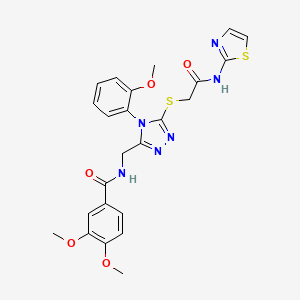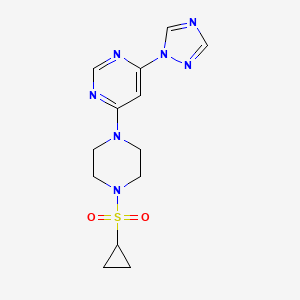![molecular formula C11H15BrClN B2580029 3-[(4-Bromophenyl)methyl]-3-methylazetidine;hydrochloride CAS No. 2503208-77-1](/img/structure/B2580029.png)
3-[(4-Bromophenyl)methyl]-3-methylazetidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound is not well-documented in the available literature .
Molecular Structure Analysis
The molecular structure of “3-[(4-Bromophenyl)methyl]-3-methylazetidine;hydrochloride” is not explicitly described in the available resources .
Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not detailed in the available literature .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not well-documented in the available literature .
Wissenschaftliche Forschungsanwendungen
Synthetic Utility in Medicinal Chemistry
- Building Blocks for Fluorinated Compounds : One study highlights the synthesis of fluorinated beta-amino acids, such as 1-Boc-3-fluoroazetidine-3-carboxylic acid, demonstrating the utility of related azetidine compounds in creating building blocks for medicinal chemistry. These fluorinated compounds have high potential due to their unique properties and applications in drug design (Van Hende et al., 2009).
Antiviral and Anticonvulsant Properties
- Antiviral Compounds Synthesis : Another research focused on synthesizing compounds with potential antiviral properties, indicating the broader application of bromophenyl compounds in developing treatments for viral infections. This study underscores the importance of these compounds in synthesizing agents against herpes simplex virus and varicella-zoster virus (Jones et al., 1988).
- Sodium Channel Blocking for Anticonvulsant Activity : Research on 3-aminopyrroles, including compounds with a 4-bromophenyl group, showed considerable anticonvulsant activity with minimal neurotoxicity, demonstrating the therapeutic potential of bromophenyl derivatives in neurological disorders (Unverferth et al., 1998).
Novel Functionalized Azetidines Synthesis
- Synthesis of Functionalized Azetidines : The synthetic utility of 3-bromo-3-ethylazetidines for preparing a range of functionalized azetidines was explored, showcasing the versatility of bromoethyl compounds in synthetic organic chemistry. This work demonstrates their role as precursors for novel azetidine derivatives, which could have implications in drug development and materials science (Stankovic et al., 2013).
Antimicrobial Agents Development
- Synthesis of Antimicrobial Agents : A study on the synthesis of substituted phenyl azetidines as potential antimicrobial agents illustrates the broader application of bromophenyl methyl azetidine derivatives in creating new treatments for microbial infections. This research underscores the importance of structural modifications to enhance antimicrobial activity (Doraswamy & Ramana, 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(4-bromophenyl)methyl]-3-methylazetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c1-11(7-13-8-11)6-9-2-4-10(12)5-3-9;/h2-5,13H,6-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIROHYOIQPRTKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)CC2=CC=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-ethyl-N-isobutyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2579952.png)
![Methyl 2-[2-[2-(4-chlorophenoxy)acetyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2579954.png)
![2-(4-Chlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]-2-methylpropanamide](/img/structure/B2579955.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2579957.png)
![tert-Butyl N-[1-(pyrimidin-2-yl)piperidin-4-yl]methylcarbamate](/img/structure/B2579959.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2579961.png)




